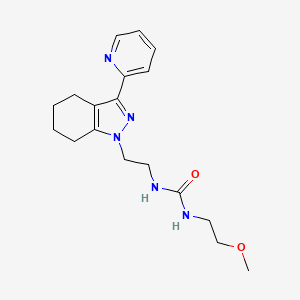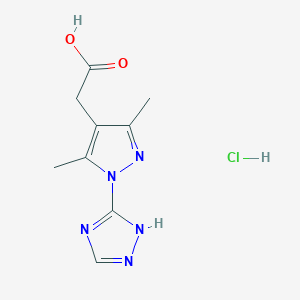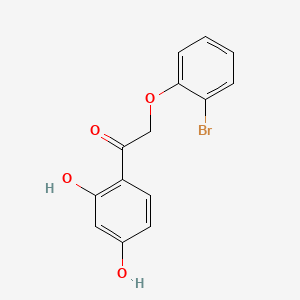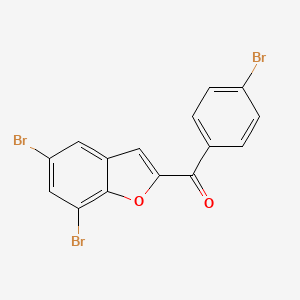![molecular formula C18H16FN3O3S B3015938 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide CAS No. 895806-14-1](/img/structure/B3015938.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide, also known as BAY-43-9006 or Sorafenib, is a small molecule drug that has been developed as a multi-kinase inhibitor. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma.
Scientific Research Applications
Chemical Synthesis and Enzyme Inhibition
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide is part of a broader class of chemical compounds that have been explored for their potential in chemical synthesis and enzyme inhibition. For example, derivatives of benzenesulfonamide, including those with fluorine substitutions, have been synthesized and evaluated for their ability to inhibit specific enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and pain (Hashimoto et al., 2002). This suggests that this compound could be investigated for similar biological activities, contributing to the development of new therapeutic agents.
Fluorination Reactions
The structural motif of this compound, particularly the fluorobenzenesulfonamide part, is also relevant in the context of fluorination reactions. Studies have shown that N-fluorobenzenesulfonamides can be fine-tuned to improve reactivity and selectivity in fluorination reactions, which are crucial in the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals (Wang et al., 2014). This highlights the potential use of such compounds in developing new synthetic methodologies for introducing fluorine atoms into organic molecules, enhancing their biological activity or physical properties.
Molecular Imaging and Radiotracers
Compounds structurally related to this compound, especially those containing fluorine, have been explored as potential radiotracers for molecular imaging. For instance, fluorine-18 labeled sulfonureas have been synthesized for β-cell imaging, which is important in diabetes research (Shiue et al., 2001). The presence of a fluorine atom in these compounds is crucial for their application in positron emission tomography (PET), suggesting that derivatives of this compound could potentially be developed as novel imaging agents.
Antimicrobial Activity
Research on benzenesulfonamide derivatives, similar to this compound, has also shown potential antimicrobial activity. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated promising antimicrobial properties (Babu et al., 2015). This suggests the possibility of exploring this compound and its derivatives for antimicrobial applications, contributing to the discovery of new antibacterial and antifungal agents.
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRBONMPTXIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015856.png)


![4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B3015861.png)
![4,4-Difluoro-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B3015862.png)



methanone](/img/structure/B3015870.png)

![N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3015872.png)
![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

